molecular formula C19H16IN3O3S B2984770 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide CAS No. 1005307-59-4

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide

Cat. No.: B2984770
CAS No.: 1005307-59-4
M. Wt: 493.32
InChI Key: PEYHIVKDSJHMSK-UHFFFAOYSA-N
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Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide is a complex organic compound featuring a pyridazine ring substituted with an ethylsulfonyl group and a phenyl ring, which is further connected to an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts.

    Iodination of Benzamide: The final step involves the iodination of the benzamide moiety, which can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, potentially forming sulfone derivatives.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The iodinated benzamide moiety is susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions, often in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the nitro or other reducible groups.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the pyridazine ring, along with the ethylsulfonyl and iodinated benzamide groups, suggests that it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, thereby modulating their activity. The ethylsulfonyl group could enhance the compound’s solubility and bioavailability, while the iodinated benzamide moiety might facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide is unique due to the combination of its ethylsulfonyl group and iodinated benzamide moiety. This specific arrangement may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYHIVKDSJHMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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